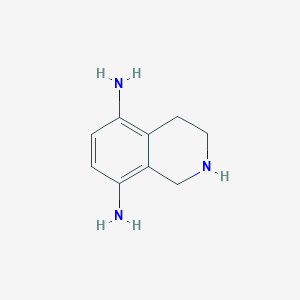

1,2,3,4-Tetrahydroisoquinoline-5,8-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

917805-10-8 |

|---|---|

Molecular Formula |

C9H13N3 |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-5,8-diamine |

InChI |

InChI=1S/C9H13N3/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5,10-11H2 |

InChI Key |

CBDLDIXBRWJZQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC2=C(C=CC(=C21)N)N |

Origin of Product |

United States |

The Tetrahydroisoquinoline Core: a Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comresearchgate.netnih.gov This designation stems from the recurring presence of the THIQ motif in a vast number of biologically active compounds, including natural products and synthetic drugs. nih.govrsc.org Its rigid, three-dimensional structure provides a well-defined orientation for appended functional groups, enabling precise interactions with biological targets.

The versatility of the THIQ core allows for the development of compounds with a wide spectrum of pharmacological activities. tandfonline.comrsc.org Numerous derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents. nih.govnih.gov This broad utility underscores the importance of the THIQ scaffold as a foundational element in the design and discovery of new therapeutic agents. researchgate.net The synthetic accessibility and the ease with which its structure can be modified further contribute to its status as a cornerstone of modern medicinal chemistry. tandfonline.comnih.gov

Strategic Importance of Diamine Functionalities at the 5,8 Positions

The introduction of diamine functionalities at the 5 and 8 positions of the tetrahydroisoquinoline scaffold is a key strategic element in the design of novel molecules. These amino groups can significantly influence the physicochemical properties of the parent molecule, such as its solubility, basicity, and ability to form hydrogen bonds. These properties are critical for determining a compound's pharmacokinetic and pharmacodynamic profile.

From a medicinal chemistry perspective, the presence of these amine groups offers multiple avenues for molecular interactions. They can act as hydrogen bond donors and acceptors, crucial for binding to the active sites of enzymes and receptors. Furthermore, these functionalities can serve as key pharmacophoric features or as handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). For instance, substitution at these positions can impact the affinity and selectivity of the compound for its biological target. nih.gov

Research Paradigms for 1,2,3,4 Tetrahydroisoquinoline 5,8 Diamine

Current research involving 1,2,3,4-tetrahydroisoquinoline-5,8-diamine and its derivatives is multifaceted, spanning various domains of chemical science. The primary research paradigms include:

Medicinal Chemistry and Drug Discovery: A significant focus of research is the synthesis of novel derivatives and their evaluation for various biological activities. This includes the development of potential anticancer agents, neurological drugs, and antimicrobial compounds. tandfonline.comnih.govresearchgate.net The core structure is often used as a template to design molecules that can selectively interact with specific biological targets. nih.gov

Synthetic Methodology: The development of efficient and versatile synthetic routes to this compound and its analogs is an active area of investigation. nih.govbath.ac.ukacs.org Researchers are continually exploring new catalytic systems and reaction conditions to improve yields, reduce reaction times, and enhance stereoselectivity. nih.gov

Catalysis: The diamine functionality, in conjunction with the rigid THIQ framework, makes this compound and its derivatives attractive candidates for use as ligands in asymmetric catalysis. The precise spatial arrangement of the nitrogen atoms can allow for the effective coordination of metal centers, leading to highly stereoselective transformations.

The table below summarizes some of the key research areas and findings related to substituted 1,2,3,4-tetrahydroisoquinolines.

| Research Area | Key Findings |

| Anticancer Drug Design | THIQ analogs exhibit potent activity against various cancer molecular targets by inhibiting epigenetic enzymes and anti-apoptotic proteins. tandfonline.comresearchgate.netnih.gov |

| Neurodegenerative Disorders | THIQ-based compounds have shown potential in addressing neurodegenerative disorders. nih.govrsc.org |

| Potassium Channel Blockers | C-5 and C-8 substituted tetrahydroisoquinoliniums have been studied for their role as SK channel blockers. nih.gov |

| Dopamine (B1211576) Receptor Affinity | Novel 1,2,3,4-tetrahydroisoquinolines have been developed with high affinity and selectivity for the dopamine D3 receptor. nih.gov |

Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroisoquinoline 5,8 Diamine Derivatives

Influence of Stereochemistry on Biological and Catalytic Activity

Chirality plays a pivotal role in the biological and catalytic activity of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The introduction of stereocenters, particularly at the C1 position, can lead to significant differences in the pharmacological and catalytic properties of the enantiomers.

Enantiopure tetrahydroisoquinolines are recognized as valuable scaffolds in a variety of natural alkaloids and have garnered considerable attention for their pharmacological activities. nih.gov The stereoselective synthesis of these chiral molecules is often achieved through methods like asymmetric hydrogenation and transfer hydrogenation. nih.govnih.gov For instance, the asymmetric transfer hydrogenation of 3,4-dihydroisoquinolines (DHIQs) using chiral rhodium complexes has been shown to produce chiral 1,2,3,4-tetrahydroisoquinolines with high enantiomeric excess. nih.gov

The biological importance of stereochemistry is highlighted by the fact that the chirality at the C1 position of 1-substituted-1,2,3,4-tetrahydroisoquinolines is vital for various biological activities. nih.gov While specific studies on the stereoisomers of 1,2,3,4-tetrahydroisoquinoline-5,8-diamine are limited, the general principles observed for other tetrahydroisoquinoline derivatives suggest that the spatial arrangement of substituents will be critical for their interaction with biological targets.

In the realm of catalysis, chiral diamines are extensively used as ligands in asymmetric synthesis. nih.gov Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in metal complexes for asymmetric transfer hydrogenation reactions. nih.gov This underscores the potential of chiral this compound derivatives to act as effective ligands in enantioselective catalysis, where the stereochemistry of the diamine would directly influence the stereochemical outcome of the catalyzed reaction.

Table 1: Influence of Stereochemistry on Activity

| Aspect | Observation | Implication for this compound |

| Biological Activity | Chirality at the C1 position is crucial for the biological activity of many 1-substituted tetrahydroisoquinolines. nih.gov | The stereoisomers of C1-substituted 5,8-diamine derivatives are expected to exhibit distinct biological profiles. |

| Catalytic Activity | Chiral diamine ligands are essential for achieving high enantioselectivity in asymmetric catalysis. nih.gov | Chiral 5,8-diamine derivatives have the potential to be effective ligands in asymmetric synthesis. |

| Synthesis | Asymmetric hydrogenation and transfer hydrogenation are key methods for obtaining enantiopure tetrahydroisoquinolines. nih.govnih.gov | Established synthetic routes can be adapted to produce enantiomerically pure 5,8-diamine derivatives for SAR studies. |

Impact of Substituent Variation at the Amine Positions (5, 8) and on the Ring Nitrogen

Modification of the amine functionalities at the 5- and 8-positions, as well as the secondary amine of the tetrahydroisoquinoline ring, provides a powerful tool for modulating the properties of these compounds.

A study on 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis revealed important SAR insights. bath.ac.uk It was found that large substituents, such as a benzyl (B1604629) group, at the 5-position were well-tolerated. bath.ac.uk For the 8-position, an N-methylpiperazine group was identified as a preferred substituent. bath.ac.uk This suggests that the steric and electronic properties of the substituents at these positions can be varied to optimize anti-tubercular activity.

Furthermore, the nature of the linker at other positions of the tetrahydroisoquinoline ring, when present, also plays a critical role. For instance, in a series of N-substituted 5,8-disubstituted tetrahydroisoquinolines, it was observed that the nature of a 7-linked side chain was important, with -CH2- and -CONH- linkers being more effective than -CO- or -COCH2- linkers. bath.ac.uk This indicates that the positioning of terminal aromatic rings is crucial for target binding. bath.ac.uk

Table 2: Impact of Substituent Variation

| Position of Variation | Type of Substituent | Observed Effect | Reference |

| 5-Amine | Large substituents (e.g., Benzyl) | Well-tolerated for anti-mycobacterial activity. | bath.ac.uk |

| 8-Amine | N-methylpiperazine | Preferred substituent for anti-mycobacterial activity. | bath.ac.uk |

| Ring Nitrogen (N2) | Acyl/Sulfonyl groups | Common modification to modulate biological activity. | drughunter.com |

| Ring Nitrogen (N2) | Aryl groups | Influences reactivity and can be subject to steric effects. | nih.gov |

Relationship Between Molecular Conformation and Functional Response

The three-dimensional shape of a molecule is a critical determinant of its interaction with biological macromolecules. The conformation of this compound derivatives, influenced by the nature and substitution pattern of the diamine groups and other substituents, will directly impact their functional response.

The rigid 1,2,3,4-tetrahydroisoquinoline scaffold provides an excellent platform for positioning substituents in a well-defined spatial arrangement. nih.gov This is particularly important in drug design, where the goal is to achieve specific interactions with a biological target, such as an enzyme active site or a receptor binding pocket. For example, in the design of matrix metalloproteinase (MMP) inhibitors, the tetrahydroisoquinoline scaffold has been used to orient S1' directed substituents into the hydrophobic specificity pocket of the enzyme. nih.gov

X-ray crystallography and computational modeling techniques such as 3D-QSAR (Quantitative Structure-Activity Relationship) are invaluable tools for understanding the relationship between conformation and activity. nih.gov These methods can provide insights into the preferred binding modes of ligands and help to rationalize observed SAR data. nih.gov For instance, X-ray structures of inhibitor-protein complexes can reveal key interactions that are essential for high-affinity binding. nih.gov

Molecular docking and molecular dynamics simulations can further elucidate the binding efficiency and stability of these derivatives with their targets. nih.govbath.ac.uk These computational approaches can predict the binding poses of ligands and calculate their binding affinities, providing a theoretical basis for the observed biological activity. bath.ac.uk

While specific conformational studies on this compound are not widely available, the principles derived from studies on other substituted tetrahydroisoquinolines are highly relevant. The orientation of the 5- and 8-amino substituents, and any further modifications on them, will define the interaction landscape of the molecule and its ability to engage with specific biological targets.

Design Principles for Modulating Molecular Recognition and Specificity

The rational design of this compound derivatives with improved molecular recognition and specificity relies on a combination of established medicinal chemistry strategies.

Structure-Based Design: When the three-dimensional structure of the biological target is known, structure-based design is a powerful approach. nih.govrsc.org This involves designing ligands that can fit snugly into the binding site and make favorable interactions with key amino acid residues. nih.gov For example, the design of selective Discoidin Domain Receptor 1 (DDR1) inhibitors has been successfully achieved using a structure-based approach with the tetrahydroisoquinoline scaffold. rsc.org

Pharmacophore Modeling: In the absence of a target structure, pharmacophore modeling can be employed. nih.gov A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. nih.gov Such models can be used to design new molecules that possess the required features in the correct orientation. nih.gov A 3D pharmacophore model has been successfully used to design novel anticonvulsant agents based on the tetrahydroisoquinoline scaffold. nih.gov

Conformational Restriction: By introducing conformational constraints into the molecule, it is possible to lock it into a bioactive conformation, which can lead to increased potency and selectivity. The rigid nature of the tetrahydroisoquinoline ring itself is an example of conformational restriction. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.gov

By applying these design principles, it is possible to systematically modify the this compound scaffold to develop derivatives with tailored molecular recognition profiles for specific biological targets.

Bioisosteric Replacements and Scaffold Hopping within Diaminated Tetrahydroisoquinoline Architectures

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies aimed at discovering novel chemotypes with improved drug-like properties while retaining the desired biological activity. cambridgemedchemconsulting.com

Bioisosteric Replacements: A bioisostere is a molecule or group that results from the exchange of an atom or a group of atoms with another, broadly similar one. cambridgemedchemconsulting.com The goal is to create a new molecule with similar biological properties but potentially improved characteristics such as attenuated toxicity, modified activity, or altered pharmacokinetics. cambridgemedchemconsulting.com For the this compound scaffold, bioisosteric replacements could be considered for the amine functionalities at the 5- and 8-positions. For example, an amine group could be replaced with other hydrogen-bond donating or accepting groups of similar size and electronics. The benzene (B151609) ring of the tetrahydroisoquinoline could also be replaced by a heteroaromatic ring, a common bioisosteric replacement.

In the broader context of tetrahydroisoquinoline derivatives, the effect of bioisosteric replacement has been investigated to enhance potency and selectivity for targets like P-glycoprotein. nih.gov

Scaffold Hopping: This strategy involves replacing the core molecular framework (the scaffold) with a structurally different one while maintaining the spatial arrangement of key functional groups required for biological activity. bath.ac.uk This can lead to the discovery of novel intellectual property and compounds with significantly different physicochemical properties. For instance, in the development of CXCR4 antagonists, the rigid and chiral tetrahydroquinoline scaffold was replaced with more synthetically accessible 2-(aminomethyl)pyridine analogs, which also exhibited improved liver microsomal stability. nih.gov The N-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold has also been explored as a steroid mimic, demonstrating the versatility of this core structure in scaffold hopping approaches. nih.govbath.ac.uk

For this compound, scaffold hopping could involve replacing the tetrahydroisoquinoline core with other bicyclic or even monocyclic scaffolds that can present the two amine functionalities in a similar spatial orientation. This could lead to the identification of novel diamine architectures with unique biological and catalytic properties.

Computational and Theoretical Investigations of 1,2,3,4 Tetrahydroisoquinoline 5,8 Diamine

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. nih.gov These techniques provide insights into binding affinities, conformational changes, and the stability of the ligand-target complex, which are crucial for drug discovery.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. For the tetrahydroisoquinoline scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, various THIQ derivatives have been docked into the active sites of enzymes like HIV-1 reverse transcriptase, E. coli DNA gyrase B, cyclin-dependent kinase 2 (CDK2), and dihydrofolate reductase (DHFR). nih.govscispace.comnih.gov A study on novel THIQ-dipeptide conjugates identified significant binding interactions with E. coli DNA gyrase B, with docking scores indicating strong binding affinity. nih.gov Another study showed that certain THIQ analogs could dock effectively into the non-nucleoside inhibitor binding pocket of HIV-1 RT. scispace.com While specific docking studies on 1,2,3,4-tetrahydroisoquinoline-5,8-diamine are not extensively reported, the methodology allows for its virtual screening against various known protein targets to hypothesize its potential biological activities. The diamine groups at the 5 and 8 positions would be expected to form key hydrogen bond interactions with amino acid residues like aspartate or glutamate (B1630785) in a target's active site.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, offering information on its stability and the subtle conformational adjustments that occur upon binding. nih.gov In a study focused on designing new CD44 antagonists, MD simulations were used to evaluate the binding stability of newly designed THIQ-containing molecules. mdpi.comnih.gov The simulations, performed over hundreds of nanoseconds, confirmed that the designed compounds remained stably bound within a specific subdomain of the CD44 hyaluronan-binding domain (CD44HAbd), validating the docking predictions. mdpi.comnih.govresearchgate.net These simulations are crucial for understanding how molecules like this compound would behave in a dynamic biological environment, assessing the durability of interactions predicted by static docking models.

| THIQ Derivative Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| THIQ-dipeptide conjugates | E. coli DNA gyrase B | Significant binding interactions and affinity, suggesting antibacterial potential. | nih.gov |

| Novel THIQ analogs | HIV-1 Reverse Transcriptase (RT) | Analogs showed potent docking energies, indicating potential as HIV-1 RT inhibitors. | scispace.com |

| THIQ-based compounds | CD44 Hyaluronan-Binding Domain | Identified a binding subdomain adjacent to essential residues for HA-binding. | mdpi.comnih.gov |

| 5,6,7,8-THIQ derivatives | CDK2 and DHFR | Docking results correlated with experimental IC50 values, confirming potent inhibition. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of new, untested compounds.

For tetrahydroisoquinoline derivatives, QSAR studies have been successfully applied to predict their tumor-specificity and anticancer activity. nih.govsemanticscholar.org In one study, the tumor specificity of 30 different THIQ derivatives was analyzed against human oral squamous cell carcinoma cells and normal oral cells. nih.gov Various chemical descriptors were calculated using quantum chemical methods (AM1, PM3, PM6) and density functional theory. The analysis revealed that the water-accessible surface area had the highest correlation with tumor specificity. nih.gov Furthermore, artificial neural network analysis highlighted the importance of quantum chemical descriptors in accurately predicting the specificity of these compounds. nih.gov

While a specific QSAR model for this compound has not been detailed in the literature, existing models for related compounds can provide valuable insights. The diamine groups would significantly influence descriptors such as polarity, hydrogen bonding capacity, and electrostatic potential, which are often critical components of QSAR models. A 3D-QSAR model developed for tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1) showed that electrostatic and steric fields were key determinants of inhibitory activity. mdpi.com Such models could be adapted or used as a basis to predict the potential activity of the 5,8-diamine analog.

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity | Reference |

|---|---|---|---|

| Topological | Wiener Index | Describes molecular branching and size. | nih.gov |

| Quantum Chemical | Water-Accessible Surface Area | Correlated highly with tumor specificity. | nih.gov |

| Quantum Chemical | Dipole Moment | Relates to polarity and intermolecular interactions. | nih.gov |

| 3D-QSAR Field | CoMFA/CoMSIA Steric Fields | Maps regions where bulky groups increase or decrease activity. | semanticscholar.orgmdpi.com |

| 3D-QSAR Field | CoMFA/CoMSIA Electrostatic Fields | Identifies regions where positive or negative charges are favorable for activity. | semanticscholar.orgmdpi.com |

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and model the transition states of chemical reactions. This allows for the detailed elucidation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

The primary synthetic route to the 1,2,3,4-tetrahydroisoquinoline (B50084) core is the Pictet-Spengler reaction. nih.gov Computational studies have been employed to understand the mechanism and stereoselectivity of this important reaction. DFT calculations can model the energy profile of the reaction pathway, including the initial condensation to form a Schiff base or iminium ion, followed by the key electrophilic cyclization step.

In a study on a chemoenzymatic process for synthesizing THIQs, DFT and MP2 calculations were used to investigate the phosphate-mediated Pictet-Spengler reaction. mdpi.com The calculations showed that an alkaline pH of 8–9 represents an energetic minimum for the reaction, explaining the experimental conditions required for optimal yields. mdpi.com For a diamine-substituted precursor, such as one that would lead to this compound, quantum chemical calculations could predict how the electron-donating nature of the amino groups on the aromatic ring would affect the activation energy of the cyclization step, likely facilitating the reaction.

Conformational Analysis and Energetic Profiles through Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. The tetrahydroisoquinoline ring system is not planar and exists in a half-chair-like conformation. researchgate.net

Computational methods are extensively used to study the conformational preferences of the THIQ ring. researchgate.net The orientation of substituents on the ring can significantly influence the conformational equilibrium. For a disubstituted cyclohexane (B81311) ring, which shares features with the saturated portion of the THIQ system, substituents can adopt axial or equatorial positions, with the equatorial position generally being more stable for bulky groups to minimize steric strain from 1,3-diaxial interactions. libretexts.org

For this compound, computational analysis could predict the preferred conformation of the six-membered heterocyclic ring and the rotational barriers of the C-N bonds of the diamine substituents. DFT calculations have been used to determine the preferred conformers and the energy differences between them for various complex THIQ-fused ring systems. researchgate.net Such analyses would be critical for understanding how the 5,8-diamine compound presents its key interacting groups (the two amines) to a biological target.

Design of Novel Diamine Analogs via In Silico Screening

In silico screening and computational combinatorial chemistry are modern approaches to drug design that allow for the rapid generation and evaluation of vast virtual libraries of compounds. This process helps prioritize which molecules to synthesize and test, saving significant time and resources.

The 1,2,3,4-tetrahydroisoquinoline scaffold is an excellent starting point for the design of new bioactive molecules. nih.gov A notable example involved the in silico design of new CD44 antagonists. mdpi.comnih.gov Researchers started by identifying that THIQ-containing molecules frequently bind to a specific subdomain of the CD44 receptor. Using computational combinatorial chemistry, they generated a virtual library of over 168,000 THIQ-containing molecules. mdpi.comnih.gov These virtual compounds were then filtered using a pharmacophore model derived from the known binding mode, followed by docking and MD simulations to select the most promising candidates for synthesis. mdpi.comnih.govresearchgate.net

This same workflow could be applied to this compound. The diamine core could serve as a scaffold, and virtual libraries could be generated by adding various substituents at other positions (e.g., C-1 or on the nitrogen atom). These virtual analogs could then be screened against targets where hydrogen bonding and aromatic interactions are known to be important, such as kinases or G-protein coupled receptors, to design novel analogs with potentially enhanced potency and selectivity.

Advanced Research Prospects and Future Directions for 1,2,3,4 Tetrahydroisoquinoline 5,8 Diamine

Innovations in High-Throughput Synthesis and Combinatorial Chemistry for Derivative Libraries

The generation of large, diverse collections of molecules is essential for modern drug discovery. While traditional synthetic methods for THIQs, such as the Pictet-Spengler and Bischler-Napieralski reactions, are robust, they are often not amenable to the rapid assembly of large libraries. nih.gov Future research on 1,2,3,4-tetrahydroisoquinoline-5,8-diamine will necessitate the adoption of high-throughput synthesis and combinatorial chemistry.

Multi-component reactions (MCRs) offer a powerful strategy for building molecular diversity in a single step. rsc.org An MCR approach could be envisioned for the 5,8-diamine scaffold, potentially utilizing a precursor like a 5,8-dinitro-substituted phenylethylamine, which could undergo a Pictet-Spengler reaction with a diverse set of aldehydes, followed by reduction of the nitro groups to yield the target diamine core. This core could then be further diversified.

Solid-phase organic synthesis (SPOS) represents another key avenue for creating extensive derivative libraries. rsc.orgresearchgate.net A potential solid-phase strategy could involve immobilizing a suitable phenylethylamine precursor, performing the core THIQ synthesis on the resin, and then carrying out a series of diversification reactions on the 5- and 8-amino groups before cleavage from the support. This would allow for the systematic variation of substituents to explore the structure-activity relationship (SAR) extensively.

| Scaffold Position | Building Block (R-group) | Potential Diversity Elements | Rationale |

|---|---|---|---|

| C1 | R¹ (from Aldehyde) | Aryl, Heteroaryl, Alkyl, Cycloalkyl | Modulate steric bulk and electronic properties for target binding. |

| N2 | R² (Acylation/Alkylation) | Acyl, Sulfonyl, Alkyl chains | Influence solubility, cell permeability, and metabolic stability. |

| N5 | R³ (Amidation/Sulfonylation) | Carboxylic acids, Sulfonyl chlorides | Introduce specific interactions (e.g., H-bonding) with target. |

| N8 | R⁴ (Amidation/Sulfonylation) | Carboxylic acids, Sulfonyl chlorides | Explore dual-pharmacophore potential or act as a vector for functional probes. |

Exploration of Novel Mechanistic Pathways in Catalysis and Biological Activity

The unique electronic nature of the this compound scaffold is poised to unlock novel mechanistic pathways in both synthetic catalysis and biological interactions. The two electron-donating amino groups on the aromatic ring are expected to significantly influence its reactivity.

In the realm of catalysis, transition-metal-catalyzed cross-dehydrogenative coupling (CDC) reactions are a powerful tool for C-H functionalization. acs.org Studies on simpler THIQ systems have explored different mechanistic pathways, such as ionic versus radical mechanisms, depending on the metal catalyst (e.g., copper vs. iron). acs.orgnih.govnih.gov For the 5,8-diamine derivative, the high electron density of the aromatic ring could facilitate novel C-H activation pathways, potentially enabling regioselective functionalization at the C6 and C7 positions under milder conditions. Future studies should investigate whether the diamine groups can direct metallation or participate in redox processes, thereby opening new avenues for catalytic C-C and C-heteroatom bond formation.

From a biological perspective, the diamine functionality offers rich possibilities for novel mechanisms of action. Many bioactive THIQ compounds function by inhibiting specific enzymes or receptors. nih.govnuph.edu.ua The 5,8-diamine groups can act as potent hydrogen bond donors and acceptors, and as sites for protonation, which could lead to strong and specific interactions within the active sites of biological targets like kinases, proteases, or DNA-interacting enzymes. For instance, some 5,8-disubstituted THIQ analogs have shown promise as anti-mycobacterial agents by inhibiting the mycobacterial ATP synthase. nih.gov The precise mechanism likely involves key interactions facilitated by these substitutions, a hypothesis that warrants deeper investigation through structural biology and mutagenesis studies.

Development of Multifunctional Systems Incorporating the Diamine Scaffold

The concept of creating single chemical entities that can modulate multiple biological targets or combine therapeutic and diagnostic functions is a major goal in modern pharmacology. The this compound scaffold is an exceptional platform for the development of such multifunctional systems due to its three distinct attachment points (N2, N5, and N8).

This structure is well-suited for the design of dual-target or multi-target directed ligands (MTDLs). rsc.org By attaching different pharmacophores to the N5 and N8 positions, it is possible to design molecules that simultaneously inhibit two different enzymes or receptors involved in a disease pathway. For example, in neurodegenerative diseases, one could conceive of a molecule that combines an acetylcholinesterase inhibitor moiety with a monoamine oxidase inhibitor moiety on the same diamine scaffold.

Furthermore, the diamine can serve as a core for developing theranostic agents. One amine could be conjugated to a targeting ligand (e.g., a peptide that binds to a cancer cell receptor), while the other is linked to a cytotoxic drug or a fluorescent probe for imaging. This would allow for targeted delivery of a therapeutic payload while simultaneously enabling visualization of its distribution. The development of THIQ-based dual-action inhibitors for steroid sulfatase is an early example of this multifunctional potential. rsc.org

Advanced Spectroscopic and Structural Characterization Techniques for Understanding Reactivity

A deep understanding of the structure, conformation, and electronic properties of this compound and its derivatives is crucial for rational design and for elucidating reaction mechanisms. While standard techniques like NMR and mass spectrometry are indispensable, advanced methods will be required to unlock a more nuanced understanding.

X-ray crystallography will be vital for unambiguously determining the three-dimensional structure of these molecules and their complexes. researchgate.netmdpi.comnih.gov Obtaining crystal structures of the diamine bound to its biological targets (e.g., enzymes) or coordinated to metal catalysts would provide invaluable atomic-level insights into binding modes and catalytic cycles. nih.gov

Advanced NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the solution-phase conformation of the flexible tetrahydroisoquinoline ring and the orientation of its substituents. researchgate.net This is critical, as the biological activity of THIQ derivatives is often highly dependent on their specific 3D shape.

Furthermore, techniques like electron paramagnetic resonance (EPR) spectroscopy could be employed to study potential radical intermediates in catalytic reactions, helping to distinguish between different mechanistic pathways. Time-resolved spectroscopy could probe the excited-state dynamics, which is relevant for developing photochemically active or fluorescent derivatives for imaging applications.

Synergistic Approaches Combining Synthetic Chemistry with Computational Design

The integration of computational chemistry with synthetic chemistry provides a powerful, synergistic approach to accelerate the discovery of novel bioactive compounds. tandfonline.com This strategy is particularly well-suited for exploring the chemical space around the this compound scaffold. nih.gov

The process typically begins with in silico design. mdpi.com Using the known structure of a biological target, molecular docking can be used to predict the binding modes and affinities of a virtual library of diamine derivatives. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate chemical structures with biological activities, guiding the design of new analogs with improved potency and selectivity. Density Functional Theory (DFT) calculations can be employed to understand the electronic properties, reactivity, and spectroscopic signatures of designed molecules before their synthesis. researchgate.nettandfonline.com

The insights gained from these computational studies can then guide a targeted synthetic effort. Instead of synthesizing large, unbiased libraries, chemists can focus on producing a smaller, more focused set of compounds with a higher probability of success. The synthesized compounds are then tested experimentally, and the results are fed back into the computational models to refine them, creating an iterative cycle of design, synthesis, and testing that can rapidly lead to potent and selective lead compounds.

| Phase | Activity | Techniques | Outcome |

|---|---|---|---|

| 1. Design | Virtual Library Generation & Screening | Molecular Docking, Pharmacophore Modeling, QSAR | Prioritized list of virtual "hits" with predicted high activity. |

| 2. Analysis | In-depth Computational Study | DFT, Molecular Dynamics Simulations | Predicted reactivity, stability, and binding dynamics of top candidates. |

| 3. Synthesis | Targeted Chemical Synthesis | Multi-component Reactions, Solid-Phase Synthesis | Physical samples of the most promising computationally designed compounds. |

| 4. Validation | Biological Evaluation | Enzyme/Cell-based Assays, Binding Assays | Experimental confirmation of activity and SAR data. |

| 5. Refinement | Model Optimization | Incorporate experimental data into QSAR/Docking models | Improved predictive models for the next design cycle. |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,2,3,4-Tetrahydroisoquinoline-5,8-diamine in laboratory settings?

- Methodological Answer : Adhere to strict PPE requirements (gloves, lab coats, safety goggles) and engineering controls (fume hoods) to mitigate exposure risks. Refer to SDS guidelines for acute toxicity (e.g., skin/eye irritation) and ensure proper ventilation during handling. Store in sealed, labeled containers under inert conditions to prevent degradation . For spills, use non-combustible absorbents and avoid water-based cleanup to limit reactivity .

Q. How can researchers determine the purity and structural integrity of this compound?

- Methodological Answer : Use analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) for structural confirmation. Cross-reference computed properties (e.g., molecular weight: 159.10489 g/mol, XlogP: 1.8) with experimental data to validate results. Monitor dynamic viscosity and pH stability to detect impurities .

Q. What are the optimal storage conditions to maintain its stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent oxidative degradation. Avoid prolonged storage; regularly verify integrity using thermal stability tests (e.g., differential scanning calorimetry). SDS data indicate reactivity with strong oxidizers, necessitating isolation from incompatible materials .

Advanced Research Questions

Q. How can experimental design optimize synthesis routes for derivatives of this compound?

- Methodological Answer : Apply statistical design of experiments (DOE) to minimize trial runs. For example, use factorial designs to test variables like temperature, catalyst loading, and solvent polarity. The Polish Journal of Chemical Technology highlights DOE’s role in identifying critical parameters (e.g., reaction time) while reducing resource consumption . Validate outcomes with kinetic modeling and reactor scalability studies .

Q. What computational approaches are effective in predicting its reactivity and interaction mechanisms?

- Methodological Answer : Employ density functional theory (DFT) to simulate reaction pathways or molecular dynamics (MD) for solvent interactions. Software tools can model topological polar surface area (3.2 Ų) and hydrogen-bonding behavior to predict solubility or binding affinity. Virtual screening may prioritize derivatives for experimental validation .

Q. How should researchers address contradictory data in studies involving this compound’s bioactivity?

- Methodological Answer : Conduct meta-analysis to identify confounding variables (e.g., solvent choice, assay protocols). Cross-validate findings using orthogonal methods (e.g., in vitro vs. in vivo models). Theoretical frameworks (e.g., reaction fundamentals) help contextualize discrepancies, while robust statistical tools (ANOVA, regression) quantify variability .

Q. What reactor design principles are critical for scaling up its synthesis?

- Methodological Answer : Prioritize continuous-flow reactors for enhanced heat/mass transfer, especially given the compound’s thermal sensitivity (see SDS decomposition thresholds). Integrate membrane separation technologies (e.g., nanofiltration) for in-line purification, reducing downstream processing. CRDC subclass RDF2050112 emphasizes reaction kinetics and catalyst recovery in reactor design .

Q. How can environmental impact assessments guide its use in ecotoxicology studies?

- Methodological Answer : Leverage SDS ecological data (e.g., biodegradability, soil mobility) to design tiered toxicity assays. Use microcosm models to simulate environmental fate, focusing on bioaccumulation potential and aquatic toxicity. Align with CERCLA/SARA regulations for hazardous waste mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.